

# Application Note: Quantification of 1,2-Stearin-3-linolein in Edible Oils

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## Compound of Interest

Compound Name: 1,2-Stearin-3-linolein

Cat. No.: B3026074

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## Introduction

Triacylglycerols (TAGs) are the primary components of edible oils, and their specific molecular structure, including the distribution of fatty acids on the glycerol backbone, significantly influences the physical, chemical, and nutritional properties of the oil. The quantification of specific TAG regioisomers, such as **1,2-Stearin-3-linolein** (SSL), is crucial for understanding the oil's functionality, authenticity, and potential health effects. This application note provides a detailed protocol for the quantification of **1,2-Stearin-3-linolein** in various edible oils using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS). This method allows for the separation and quantification of TAG regioisomers, which is often challenging with other analytical techniques.

## Data Presentation

The concentration of specific triacylglycerol regioisomers like **1,2-Stearin-3-linolein** is often low and part of a complex mixture. Direct quantification across a wide range of oils is not extensively reported in a simple format. Therefore, to provide context for the potential presence of this TAG, the typical fatty acid composition of major edible oils is presented below. The presence of stearic and linoleic acid is a prerequisite for the formation of **1,2-Stearin-3-linolein**.

Table 1: Typical Fatty Acid Composition of Common Edible Oils (%)

Fatty Acid	Olive Oil	Sunflower Oil	Palm Oil	Soybean Oil
Palmitic Acid (C16:0)	7.5 - 20.0[1]	5.8 - 7.4	44.0 - 45.0[2]	10 - 12
Stearic Acid (C18:0)	0.5 - 5.0[1]	1.4 - 5.8	4.4 - 5.0	3 - 5
Oleic Acid (C18:1)	55.0 - 83.0[1]	14 - 39	39.0 - 40.0[2]	~24
Linoleic Acid (C18:2)	3.5 - 21.0[1]	48.3 - 74.0	10.0 - 11.0[2]	~54
$\alpha$ -Linolenic Acid (C18:3)	< 1.5[1]	< 0.3	~0.4	~8.0

Note: Values represent typical ranges and can vary based on cultivar, processing, and environmental factors.

The quantification of TAG regioisomers is a complex analytical task. The following table summarizes findings on the relative abundance of some AAB/ABA-type TAGs in select oils, demonstrating the analytical capability to differentiate these isomers.

Table 2: Relative Abundance of Select Triacylglycerol Regioisomers in Edible Oils

Triacylglycerol (AAB/ABA)	Oil	Proportion of sn-ABA Isomer (%)
LLO/LOL	Rapeseed Oil	7.7 $\pm$ 6.5[3]
Sunflower Seed Oil		12.2 $\pm$ 6.9[3]
LOO/OLO	Rapeseed Oil	57.9 $\pm$ 3.3[3]
Sunflower Seed Oil		34.0 $\pm$ 5.2[3]
POO/OPO	Rapeseed Oil	4.5 $\pm$ 6.1[3]
Sunflower Seed Oil		1.4 $\pm$ 2.8[3]

LLO: Dilinoleoyl-oleoyl-glycerol; LOO: Linoleoyl-dioleoyl-glycerol; POO: Palmitoyl-dioleoyl-glycerol. AAB/ABA notation refers to the fatty acids at the sn-1, sn-2, and sn-3 positions.

## Experimental Protocols

The following protocol outlines a method for the quantification of **1,2-Stearin-3-linolein** using HPLC-APCI-MS, which has been shown to be effective for the analysis of TAG regioisomers.[3]

### Sample Preparation

- Accurately weigh approximately 50 mg of the edible oil into a 10 mL volumetric flask.
- Dissolve the oil in a suitable solvent mixture, such as isopropanol/hexane (1:1, v/v).
- Vortex the solution for 1 minute to ensure complete dissolution.
- If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

### HPLC-APCI-MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Atmospheric Pressure Chemical Ionization (APCI) source
- Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

HPLC Conditions:

- Mobile Phase A: Acetonitrile
- Mobile Phase B: Dichloromethane
- Gradient Elution:
  - 0-5 min: 80% A, 20% B

- 5-25 min: Linear gradient to 50% A, 50% B
- 25-30 min: Hold at 50% A, 50% B
- 30-35 min: Return to initial conditions (80% A, 20% B)
- 35-40 min: Column re-equilibration
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL

#### APCI-MS Conditions:

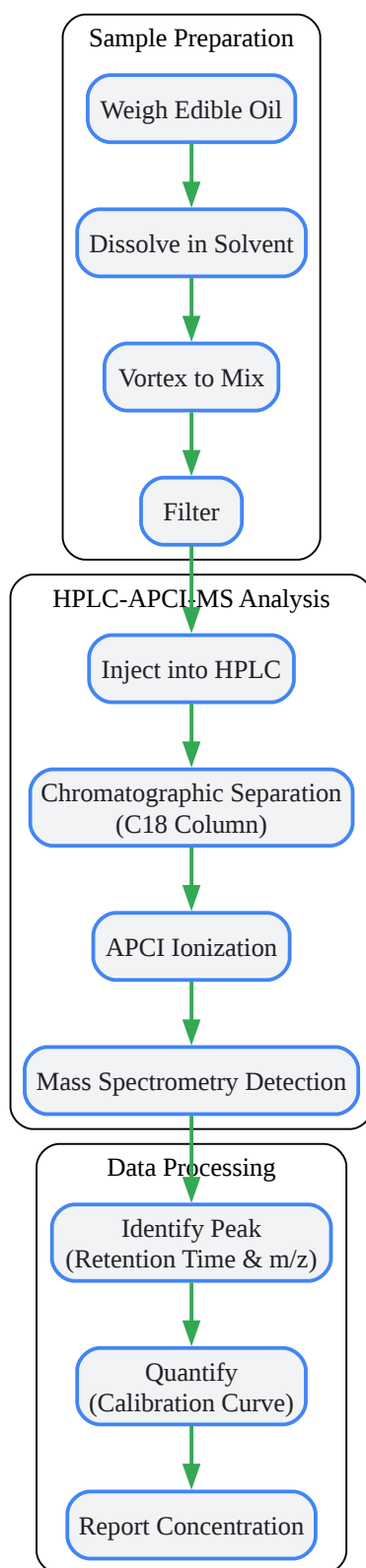
- Ionization Mode: Positive
- APCI Probe Temperature: 400 °C
- Nebulizer Gas (Nitrogen) Pressure: 60 psi
- Drying Gas (Nitrogen) Flow: 5 L/min
- Drying Gas Temperature: 350 °C
- Capillary Voltage: 4000 V
- Corona Current: 4 µA
- Fragmentor Voltage: 70 V
- Mass Range: m/z 300-1000

## Quantification

Quantification of **1,2-Stearin-3-linolein** is achieved by creating a calibration curve using a certified reference standard. The identification of the target analyte is based on its retention time and the specific mass-to-charge ratio (m/z) of its protonated molecule [M+H]<sup>+</sup> and

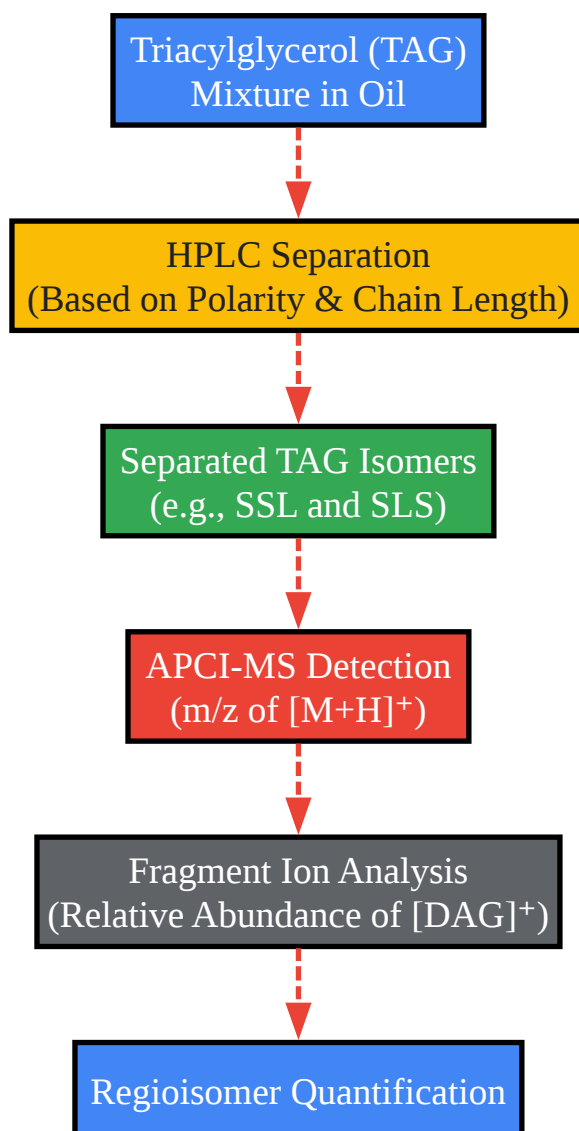
characteristic fragment ions. For regioisomers, the relative abundance of diacylglycerol-like fragment ions ( $[DAG]^+$ ) is used for differentiation. For an AAB-type TAG (e.g., SSL), the loss of a fatty acid from the sn-1 or sn-3 position is preferential, leading to a different fragmentation pattern compared to the ABA-type isomer (e.g., SLS).

## Visualizations



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Caption: Experimental workflow for the quantification of **1,2-Stearin-3-linolein**.



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Caption: Logical relationship of the analytical steps for TAG isomer quantification.

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